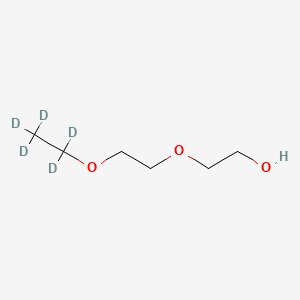

Diethyleneglycol monoethyl-d5 ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyleneglycol monoethyl-d5 ether is a deuterated form of diethylene glycol monoethyl ether, a compound widely used in various industries due to its unique properties. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Diethyleneglycol monoethyl-d5 ether is synthesized through the O-alkylation of ethanol with two ethylene oxide units, followed by distillation . The deuterium labeling is achieved by using deuterated ethanol in the reaction. Industrial production methods involve strict control of operating conditions and parameters to ensure the quality and purity of the product .

化学反应分析

Diethyleneglycol monoethyl-d5 ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

科学研究应用

Diethyleneglycol monoethyl-d5 ether has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions and processes.

Biology: Employed in studies involving cell permeability and drug delivery systems.

作用机制

The mechanism of action of diethyleneglycol monoethyl-d5 ether involves its ability to enhance the solubility and permeability of various compounds. It interacts with the lipid bilayer of cell membranes, increasing their fluidity and allowing for better absorption of drugs and other substances. This makes it an effective penetration enhancer and solubilizer in pharmaceutical and cosmetic formulations .

相似化合物的比较

Diethyleneglycol monoethyl-d5 ether is compared with other similar compounds such as:

Diethylene glycol monoethyl ether: The non-deuterated form, widely used in similar applications but without the benefits of deuterium labeling.

Triethylene glycol monoethyl ether: Another glycol ether with similar solubilizing properties but different molecular weight and boiling point.

Diethylene glycol monomethyl ether: Similar in structure but with a methyl group instead of an ethyl group, leading to different solubility and reactivity properties.

This compound stands out due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.

生物活性

Diethyleneglycol monoethyl-d5 ether (DEGEE) is a chemical compound that has garnered attention due to its various biological activities and potential applications in different fields, including pharmaceuticals and cosmetics. This article explores the biological activity of DEGEE, focusing on its toxicity, pharmacokinetics, and effects on different biological systems.

This compound is a colorless, slightly viscous liquid with a mild odor. It is soluble in water and most organic solvents, making it a versatile solvent in various applications, including cosmetics and pharmaceuticals .

Acute Toxicity

The acute toxicity of DEGEE has been assessed through various studies. The following table summarizes the LD50 values for different species:

These results indicate that DEGEE exhibits low acute toxicity through oral, dermal, and inhalation routes.

Chronic Toxicity

Chronic studies have shown that prolonged exposure to DEGEE can lead to significant health effects:

- Mice Studies : Mice fed diets containing varying concentrations of DEGEE (0.2% to 5.4%) for 90 days exhibited renal damage at higher doses, including hydropic degeneration and increased relative kidney weights .

- Rats Studies : Rats exposed to doses between 0.21 g/kg bw and 3.88 g/kg bw for thirty days showed impaired renal function in a majority of cases, with marked hydropic degeneration of renal tubular epithelial cells noted .

- Ferrets Studies : Long-term feeding studies in ferrets indicated developmental effects at higher concentrations, although morphological abnormalities were rare .

Metabolism and Pharmacokinetics

The metabolism of DEGEE has been studied in various animal models. Following administration (oral or subcutaneous), there was an increase in urinary excretion of glucuronic acid, although only a small percentage of the dose was recovered unchanged . The major metabolic pathway appears to involve oxidation rather than excretion.

Case Studies

A notable case involved an alcoholic male who ingested approximately 300 ml of a liquid containing DEGEE (47% concentration). The individual exhibited severe symptoms such as dyspnea and acidosis but recovered following symptomatic treatment .

Developmental and Reproductive Toxicity

Studies investigating the reproductive toxicity of DEGEE have shown no significant adverse effects on reproduction or fetal development at lower exposure levels. However, higher concentrations during gestation led to observable effects on fetal development in animal models .

属性

IUPAC Name |

2-[2-(1,1,2,2,2-pentadeuterioethoxy)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWXESWEXIICW-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。